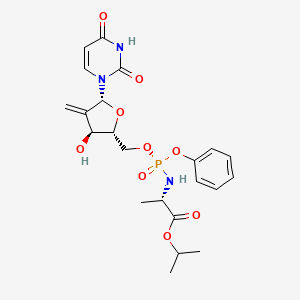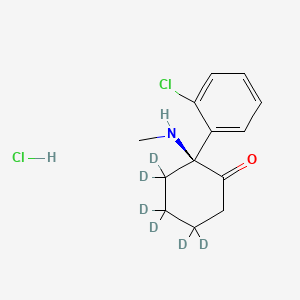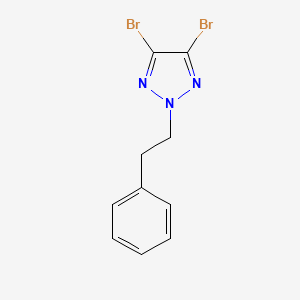
4,5-Dibromo-2-(2-phenylethyl)triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dibromo-2-(2-phenylethyl)triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of two bromine atoms at the 4 and 5 positions and a phenylethyl group at the 2 position. It is a solid at room temperature and is soluble in organic solvents but not in water .
Analyse Des Réactions Chimiques
4,5-Dibromo-2-(2-phenylethyl)triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups using reagents like butyllithium.
Oxidation and Reduction:
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Applications De Recherche Scientifique
4,5-Dibromo-2-(2-phenylethyl)triazole has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,5-Dibromo-2-(2-phenylethyl)triazole involves its interaction with molecular targets in biological systems. The exact pathways and targets can vary depending on the specific application. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria or fungi by interfering with their metabolic processes .
Comparaison Avec Des Composés Similaires
4,5-Dibromo-2-(2-phenylethyl)triazole can be compared with other triazole derivatives, such as:
4,5-Diphenyl-imidazol-1,2,3-triazole: This compound has similar structural features but different substituents, leading to variations in biological activity and chemical reactivity.
4,7-Dibromo-5,6-difluoro-2-octyl-2H-benzo[d][1,2,3]triazole: This compound has additional fluorine atoms and a longer alkyl chain, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other triazole derivatives.
Propriétés
Formule moléculaire |
C10H9Br2N3 |
|---|---|
Poids moléculaire |
331.01 g/mol |
Nom IUPAC |
4,5-dibromo-2-(2-phenylethyl)triazole |
InChI |
InChI=1S/C10H9Br2N3/c11-9-10(12)14-15(13-9)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clé InChI |
RZINMQCWHLAQGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCN2N=C(C(=N2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



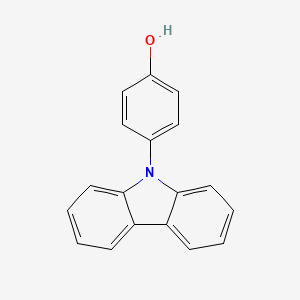
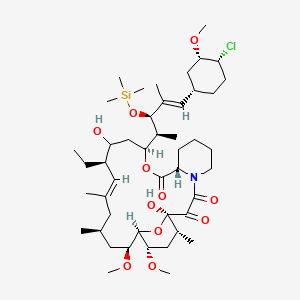
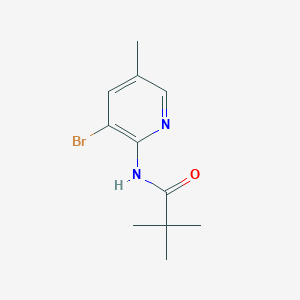
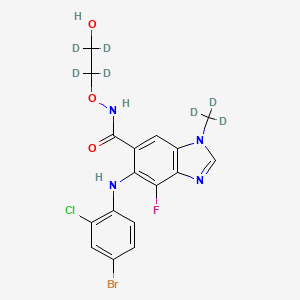
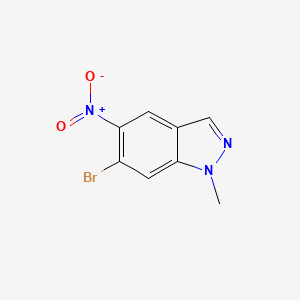
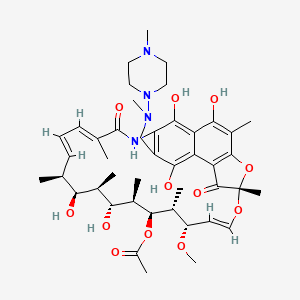
![[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-2-methylidene-3-oxo-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13849073.png)
![rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol-d3](/img/structure/B13849074.png)

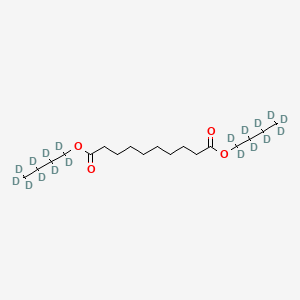
![2-[(3-bromo-5-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13849096.png)
